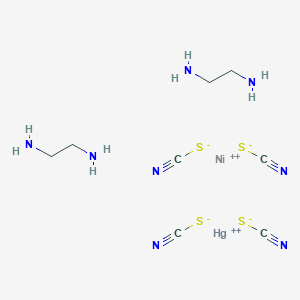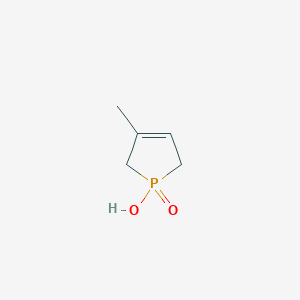
1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a unique organophosphorus compound It features a phospholane ring, which is a five-membered ring containing phosphorus
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine oxide with an alkene in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions: 1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different phospholane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phospholane derivatives.
科学的研究の応用
1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism by which 1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one exerts its effects involves interactions with molecular targets and pathways. The hydroxyl group and the phosphorus atom play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and coordinate with metal ions, influencing its behavior in chemical and biological systems.
類似化合物との比較
- 1-Methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- S-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl]
Uniqueness: 1-Hydroxy-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a phosphorus atom within a five-membered ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
特性
CAS番号 |
87243-93-4 |
|---|---|
分子式 |
C5H9O2P |
分子量 |
132.10 g/mol |
IUPAC名 |
1-hydroxy-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C5H9O2P/c1-5-2-3-8(6,7)4-5/h2H,3-4H2,1H3,(H,6,7) |
InChIキー |
DOBXYQKHSBDTRT-UHFFFAOYSA-N |
正規SMILES |
CC1=CCP(=O)(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


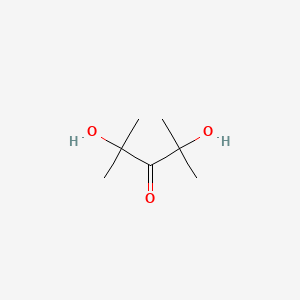
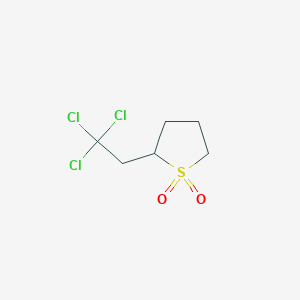
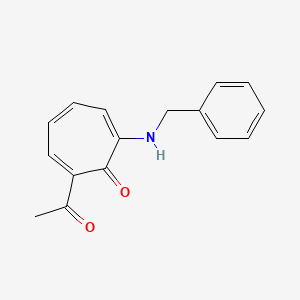
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
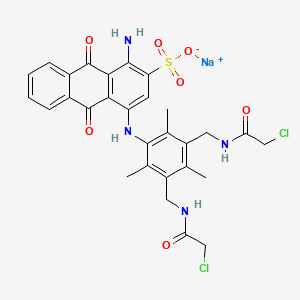
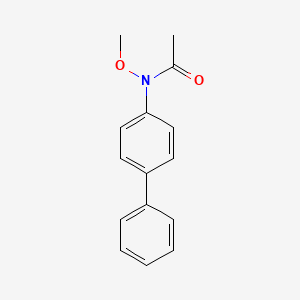


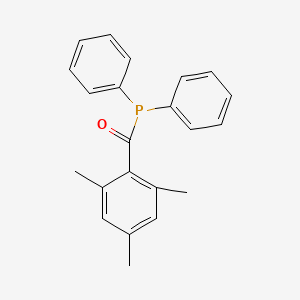
methanone](/img/structure/B14424648.png)
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)


